molecular formula C8H16O3 B12659392 Cyclooctane-1,2,3-triol CAS No. 85866-03-1

Cyclooctane-1,2,3-triol

Cat. No.: B12659392
CAS No.: 85866-03-1
M. Wt: 160.21 g/mol
InChI Key: JABDUNXUMGVHJU-UHFFFAOYSA-N
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Description

Cyclooctane-1,2,3-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached to the first, second, and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. Another method includes the epoxidation of cyclooctene with peracids, followed by hydrolysis to yield the triol.

Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation. The use of nickel or palladium catalysts is common in these processes to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclooctane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The triol can be oxidized to form cyclooctane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield cyclooctane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Cyclooctane-1,2,3-trione

    Reduction: Cyclooctane

    Substitution: Halogenated cyclooctane derivatives

Scientific Research Applications

Cyclooctane-1,2,3-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying ring strain and conformational analysis.

    Biology: The compound is investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving hydroxyl groups.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.

Mechanism of Action

Cyclooctane-1,2,3-triol can be compared with other cycloalkane derivatives such as cyclohexane-1,2,3-triol and cyclopentane-1,2,3-triol. While these compounds share similar structural features, this compound is unique due to its larger ring size, which results in different conformational properties and reactivity. The larger ring size also reduces ring strain, making this compound more stable compared to its smaller counterparts.

Comparison with Similar Compounds

  • Cyclohexane-1,2,3-triol
  • Cyclopentane-1,2,3-triol
  • Cyclooctane-1,2-diol

Properties

CAS No.

85866-03-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

cyclooctane-1,2,3-triol

InChI

InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2

InChI Key

JABDUNXUMGVHJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C(CC1)O)O)O

Origin of Product

United States

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